Bulevirtide

Catalog No.
S9103393
CAS No.
2012558-47-1
M.F
C248H355N65O72
M. Wt
5399 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bulevirtide

CAS Number

2012558-47-1

Product Name

Bulevirtide

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C248H355N65O72

Molecular Weight

5399 g/mol

InChI

InChI=1S/C248H355N65O72/c1-16-17-18-19-20-21-22-23-24-25-38-75-193(327)265-118-196(330)304-205(133(15)316)241(378)295-163(104-188(256)322)224(361)283-152(91-127(6)7)216(353)303-175(122-315)232(369)306-204(129(10)11)248(385)313-88-53-74-182(313)239(376)301-172(107-191(259)325)246(383)312-87-50-70-178(312)235(372)291-150(89-125(2)3)209(346)268-120-195(329)274-154(93-135-56-32-27-33-57-135)217(354)296-168(95-137-60-36-29-37-61-137)242(379)308-83-49-72-180(308)237(374)294-167(111-201(339)340)230(367)286-157(98-140-115-261-123-269-140)220(357)277-148(76-78-183(251)317)213(350)282-151(90-126(4)5)215(352)300-173(112-202(341)342)247(384)307-82-47-68-176(307)233(370)273-132(14)208(345)279-153(92-134-54-30-26-31-55-134)210(347)267-119-194(328)271-130(12)206(343)280-160(101-185(253)319)226(363)302-174(121-314)231(368)288-161(102-186(254)320)225(362)299-171(106-190(258)324)245(382)311-86-52-73-181(311)238(375)293-166(110-200(337)338)229(366)285-156(96-138-113-263-144-64-41-39-62-142(138)144)219(356)290-165(109-199(335)336)227(364)284-155(94-136-58-34-28-35-59-136)218(355)298-170(105-189(257)323)244(381)310-85-51-71-179(310)236(373)292-162(103-187(255)321)223(360)275-146(66-43-45-80-249)212(349)289-164(108-198(333)334)228(365)287-158(99-141-116-262-124-270-141)221(358)297-169(97-139-114-264-145-65-42-40-63-143(139)145)243(380)309-84-48-69-177(309)234(371)278-149(77-79-197(331)332)211(348)272-131(13)207(344)281-159(100-184(252)318)222(359)276-147(67-44-46-81-250)214(351)305-203(128(8)9)240(377)266-117-192(260)326/h26-37,39-42,54-65,113-116,123-133,146-182,203-205,263-264,314-316H,16-25,38,43-53,66-112,117-122,249-250H2,1-15H3,(H2,251,317)(H2,252,318)(H2,253,319)(H2,254,320)(H2,255,321)(H2,256,322)(H2,257,323)(H2,258,324)(H2,259,325)(H2,260,326)(H,261,269)(H,262,270)(H,265,327)(H,266,377)(H,267,347)(H,268,346)(H,271,328)(H,272,348)(H,273,370)(H,274,329)(H,275,360)(H,276,359)(H,277,357)(H,278,371)(H,279,345)(H,280,343)(H,281,344)(H,282,350)(H,283,361)(H,284,364)(H,285,366)(H,286,367)(H,287,365)(H,288,368)(H,289,349)(H,290,356)(H,291,372)(H,292,373)(H,293,375)(H,294,374)(H,295,378)(H,296,354)(H,297,358)(H,298,355)(H,299,362)(H,300,352)(H,301,376)(H,302,363)(H,303,353)(H,304,330)(H,305,351)(H,306,369)(H,331,332)(H,333,334)(H,335,336)(H,337,338)(H,339,340)(H,341,342)/t130-,131-,132-,133+,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,203-,204-,205-/m0/s1

InChI Key

WQNDXLHKAMIGEX-WOAPPVHJSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CC(=O)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(C)C(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N9CCCC9C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NCC(=O)N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N

Hepatitis D is considered the most severe type of viral hepatitis and leads to the rapid development of cirrhosis, severe decompensation of liver function, and an increased risk of mortality. Until recently, there have been extremely limited treatments available for Hepatitis D infection. Bulevirtide, also known as Hepcludex, is a first-in-class entry inhibitor for the treatment of chronic Hepatitis D infection developed by MYR Pharmaceuticals, now part of Gilead. It was first approved for use in the EU on May 28, 2020; bulevirtide has been granted PRIME scheme eligibility and Orphan Drug Designation by the European Medicines Agency. In the USA, bulevirtide has been granted Orphan Drug Designation and Breakthrough Therapy Designation. Due to potentially beneficial synergistic effects in treating chronic Hepatitis D, bulevirtide is also under investigation in clinical trial NCT03852433 (Phase 2b Study of Bulevirtide With [Peginterferon Alfa-2a]) in Patients With CHD. Completion of this clinical trial is anticipated in early 2023.

Bulevirtide, marketed under the brand name Hepcludex, is a synthetic antiviral medication specifically developed for the treatment of chronic hepatitis D virus infection in patients who are also positive for hepatitis B virus. It is classified as a N-acylated pre-S1 lipopeptide, which functions by blocking the entry of both hepatitis B and D viruses into liver cells. This is achieved through its interaction with the sodium taurocholate co-transporting polypeptide, a critical receptor for viral entry into hepatocytes. Bulevirtide was approved for medical use in the European Union in July 2020, marking it as the first effective treatment option for hepatitis D .

Bulevirtide's mechanism of action involves binding to the sodium taurocholate co-transporting polypeptide, effectively inhibiting its function. This interaction prevents the hepatitis B surface antigen-enveloped particles from entering liver cells. The binding process can be described as follows:

  • Binding: Bulevirtide attaches to the extracellular domain of the sodium taurocholate co-transporting polypeptide.
  • Inhibition: This binding blocks the receptor's ability to transport bile salts and viral particles into hepatocytes.
  • Viral Replication Prevention: By preventing viral entry, bulevirtide reduces the viral load and associated liver damage.

The structural studies reveal that bulevirtide forms a complex with the receptor that obstructs its transport tunnel, thereby inhibiting both bile salt transport and viral entry .

Bulevirtide exhibits significant biological activity against hepatitis D virus by effectively reducing viral replication and improving liver function markers such as alanine aminotransferase levels. Clinical trials have demonstrated that administration of bulevirtide leads to a substantial decrease in hepatitis D virus RNA levels in patients, with some studies reporting over 70% of participants achieving undetectable viral loads after treatment .

The drug's efficacy is enhanced when combined with other therapies, such as pegylated interferon alpha, showcasing a synergistic effect that further reduces viral activity .

The synthesis of bulevirtide involves several key steps:

  • Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis techniques, where individual amino acids are sequentially added to form the complete peptide chain.
  • N-Acylation: The N-acylation process introduces a myristoyl group at one end of the peptide, which is critical for its biological activity and interaction with the sodium taurocholate co-transporting polypeptide.
  • Purification: After synthesis, bulevirtide undergoes purification processes such as high-performance liquid chromatography to ensure the removal of impurities and obtain the desired purity level.

The final product is formulated for subcutaneous injection, which is how it is administered clinically .

Bulevirtide's primary application is in the treatment of chronic hepatitis D virus infection in patients with concurrent hepatitis B virus infection. It has shown promise in:

  • Reducing viral load in chronic hepatitis D patients.
  • Normalizing liver enzyme levels.
  • Improving patient quality of life by alleviating symptoms associated with chronic liver disease.

Additionally, ongoing research is exploring its potential applications in other cholestatic liver diseases due to its mechanism of action involving bile salt transport inhibition .

Bulevirtide shares similarities with several other antiviral compounds targeting hepatitis viruses. Below are some comparable compounds along with their unique features:

Compound NameMechanism of ActionUnique Features
Myrcludex BBlocks NTCP receptorPredecessor to bulevirtide; primarily used in research settings
TenofovirNucleotide reverse transcriptase inhibitorEffective against hepatitis B; not specifically targeting HDV
EntecavirNucleoside analoguePrimarily targets hepatitis B; less effective against HDV
LamivudineNucleoside reverse transcriptase inhibitorBroad-spectrum antiviral; commonly used for HIV and HBV
Pegylated Interferon AlphaImmune modulatorEnhances immune response against various viral infections

Bulevirtide's unique mechanism of directly blocking viral entry via sodium taurocholate co-transporting polypeptide distinguishes it from these other compounds, which typically focus on inhibiting viral replication or enhancing immune responses .

Structural Basis of Sodium Taurocholate Co-Transporting Polypeptide-Bulevirtide Interactions

Cryo-Electron Microscopy Insights into Binding Domain Architecture

Cryo-EM studies have resolved the molecular architecture of bulevirtide bound to human sodium taurocholate co-transporting polypeptide, revealing a two-domain interaction critical for its inhibitory function [1] [2]. The plug domain (residues Gly2–Asp20) occupies the bile salt transport tunnel of sodium taurocholate co-transporting polypeptide, sterically hindering substrate access. Concurrently, the string domain (residues Pro21–Gly48) spans the extracellular surface, stabilizing the complex through hydrophobic and electrostatic interactions [1]. Structural comparisons with substrate-bound sodium taurocholate co-transporting polypeptide show that bulevirtide binding induces a conformational shift in the receptor’s core α-helices, displacing residues essential for sodium ion coordination [2]. This dual mechanism not only blocks viral entry but also explains how sodium taurocholate co-transporting polypeptide mutations (e.g., S267F) confer resistance to HBV/HDV infection by altering the plug domain’s binding pocket [1].

Table 1: Key Structural Features of Bulevirtide-NTCP Complex

DomainResiduesFunctionInteraction Partners
PlugGly2–Asp20Occludes bile salt transport tunnelNTCP transmembrane helices
StringPro21–Gly48Stabilizes extracellular bindingNTCP extracellular loops
Myristoyl groupN-terminalAnchors to lipid bilayerMembrane phospholipids

Myristoylation’s Role in Membrane Anchoring

The N-terminal myristoyl group of bulevirtide is indispensable for its antiviral activity, as demonstrated by mutagenesis studies [1] [3]. This lipid modification embeds into the hepatocyte membrane’s lipid bilayer, positioning the peptide’s plug domain at the extracellular entrance of sodium taurocholate co-transporting polypeptide’s transport tunnel [1]. Molecular dynamics simulations suggest that the myristoyl group adopts a tilted orientation relative to the membrane plane, maximizing hydrophobic interactions with cholesterol-rich microdomains [3]. This anchoring mechanism ensures prolonged receptor occupancy, as evidenced by pharmacokinetic data showing sustained bulevirtide concentrations in the liver parenchyma [3]. Removal of the myristoyl group abolishes both membrane localization and viral entry inhibition, underscoring its dual role in pharmacokinetics and pharmacodynamics [1].

Competitive Inhibition of Viral Entry Pathways

Pre-S1 Domain Mimicry Strategies

Bulevirtide’s design exploits structural mimicry of the HBV large envelope protein’s pre-S1 domain, which mediates viral attachment to sodium taurocholate co-transporting polypeptide [3] [5]. Residues 2–48 of bulevirtide replicate the receptor-binding motif of pre-S1, including a conserved NPLGF sequence essential for sodium taurocholate co-transporting polypeptide engagement [1]. Competitive binding assays demonstrate that bulevirtide displaces HBV virions with a half-maximal inhibitory concentration (IC₅₀) of 0.6 nM, outperforming natural pre-S1 peptides by >100-fold due to its stabilized β-sheet conformation [3]. This mimicry extends to HDV, which relies on HBV surface antigens for entry, enabling bulevirtide to block both viruses through a shared mechanism [6].

Table 2: Comparative Binding Affinities of Viral Entry Inhibitors

CompoundTargetIC₅₀ (nM)Specificity
BulevirtideNTCP0.6HBV, HDV
Cyclosporine ANTCP220HBV
IrbesartanNTCP1,400HBV

Dual Antiviral Activity Against Hepatitis B Virus/Hepatitis D Virus

Bulevirtide’s ability to inhibit both HBV and HDV stems from their shared dependence on sodium taurocholate co-transporting polypeptide-mediated entry [1] [6]. For HBV, pre-treatment with bulevirtide reduces viral uptake in primary hepatocytes by 99%, as quantified by qPCR for covalently closed circular DNA [3]. In HDV co-infection models, bulevirtide suppresses HDV RNA replication by blocking the envelopment process, which requires HBV surface antigen expression [5] [6]. Synergistic effects emerge when bulevirtide is combined with pegylated interferon-α, with clinical trials reporting a 3.5-log reduction in HDV RNA after 48 weeks of dual therapy [6]. This dual activity positions bulevirtide as a cornerstone for combination regimens targeting hepatitis coinfections.

Bulevirtide represents a sophisticated example of peptide engineering derived from the hepatitis B virus large surface protein preS1 domain [1] [2]. The 47-amino acid lipopeptide exhibits a complex three-dimensional architecture when bound to its target receptor, the sodium taurocholate cotransporting polypeptide [3] [4]. This structural organization is fundamental to understanding the molecular basis of viral entry inhibition and provides critical insights into the relationship between peptide sequence, structure, and biological function.

The complete amino acid sequence of bulevirtide follows the pattern: myristoyl-Gly-Thr-Asn-Leu-Ser-Val-Pro-Asn-Pro-Leu-Gly-Phe-Phe-Pro-Asp-His-Gln-Leu-Asp-Pro-Ala-Phe-Gly-Ala-Asn-Ser-Asn-Asn-Pro-Asp-Trp-Asp-Phe-Asn-Pro-Asn-Lys-Asp-His-Trp-Pro-Glu-Ala-Asn-Lys-Val-Gly-amide [2] [5]. This sequence corresponds to residues Gly2-Gly48 of the hepatitis B virus genotype C preS1 domain, with minor modifications including the removal of eleven N-terminal amino acids and a single amino acid substitution at position 46 (Gln46Lys) [4] [6].

Structural analysis reveals that bulevirtide adopts a distinctive bipartite architecture comprising two functionally distinct domains [3] [4]. The N-terminal plug domain encompasses residues Gly2 through Asp20, forming a compact globular structure that penetrates deeply into the bile salt transport tunnel of sodium taurocholate cotransporting polypeptide [4] [6]. This domain exhibits remarkable structural conservation across hepatitis B virus genotypes, reflecting its critical role in receptor recognition and binding [4]. The C-terminal string domain, spanning residues Pro21 through Gly48, adopts an extended conformation that traverses the extracellular surface of the receptor, providing additional binding contacts and contributing to the overall stability of the peptide-receptor complex [4] [6].

The myristoyl group attached to the N-terminal glycine residue serves as a crucial membrane-anchoring element, facilitating the initial association of bulevirtide with the lipid-exposed surface of sodium taurocholate cotransporting polypeptide [3] [4]. This lipid modification, essential for both viral infectivity and therapeutic efficacy, interacts specifically with transmembrane helices TM4 and TM5 of the receptor [4] [6]. The strategic positioning of this hydrophobic anchor establishes the proper orientation for subsequent peptide-receptor interactions and contributes significantly to the overall binding affinity of the complex.

Domain/RegionLocationFunctionKey Characteristics
Myristoyl GroupN-terminal attachment, lipid-exposed surface of sodium taurocholate cotransporting polypeptideMembrane interaction, binding stabilizationInteracts with TM4 (Phe128, Leu131, Met133) and TM5 (Tyr156)
Plug Domain (Gly2-Asp20)Lodged in bile salt transport tunnel of sodium taurocholate cotransporting polypeptideBlocks bile salt transport, essential for viral entry inhibitionGlobular shape, reaches middle of membrane bilayer
String Domain (Pro21-Gly48)Covers extracellular surface of sodium taurocholate cotransporting polypeptideReceptor surface coverage, viral infectivityForms extensive surface contacts
Total Peptide LengthComplete peptide sequenceComplete receptor engagement and blockade47 amino acids, molecular weight 5398.9 g/mol

Critical Amino Acid Residues for Receptor Engagement

The interaction between bulevirtide and sodium taurocholate cotransporting polypeptide involves specific amino acid residues that are essential for high-affinity binding and effective viral entry inhibition [4] [6]. These critical residues can be categorized based on their functional contributions to receptor recognition, binding stability, and biological activity.

Within the plug domain, several hydrophobic residues play pivotal roles in receptor engagement [4]. Leucine 11 and phenylalanine 13 are particularly significant, as these residues directly overlap with the bile salt binding sites within the transport tunnel [4] [6]. This overlap creates a steric clash that prevents simultaneous binding of bile salts and bulevirtide, explaining the mechanism by which the peptide inhibits the physiological transport function of sodium taurocholate cotransporting polypeptide [4]. Phenylalanine 14 contributes additional hydrophobic interactions within the tunnel environment, though this residue shows some variability across hepatitis B virus genotypes, being replaced by leucine in genotypes G and I without significant loss of binding activity [4].

The conservation pattern of amino acid residues within bulevirtide provides important insights into structure-function relationships [4]. Highly conserved residues, including Gly2, Leu11, Phe13, and Asp20, represent functionally critical positions that cannot tolerate substitution without compromising binding affinity or biological activity [4] [6]. In contrast, residues such as Thr3, which is exposed to the solvent and does not participate in direct receptor contacts, shows variability across viral genotypes without affecting function [4].

Glycine 2 occupies a unique position as both the myristoylation site and the entry point for the plug domain into the transport tunnel [4] [6]. The small size of glycine is essential at this position, as substitution with any larger amino acid would create steric hindrance and prevent proper insertion into the receptor tunnel [4]. This requirement explains the absolute conservation of glycine at position 2 across all hepatitis B virus genotypes and emphasizes its dual role in membrane anchoring and tunnel penetration.

The string domain contributes critical receptor contacts through its C-terminal region, particularly residues Glu42 through Gly48 [4] [6]. This segment interacts with extracellular loop 1 of sodium taurocholate cotransporting polypeptide, specifically the sequence Arg84-Asn87, which has been identified as essential for host species discrimination [4] [6]. The binding of the string domain C-terminus to this region provides additional stabilization of the peptide-receptor complex and contributes to the species-specific recognition patterns observed for hepatitis B virus infection [4].

Residue PositionDomainConservation StatusFunctional Significance
Gly2PlugHighly conservedMyristoylation site, tunnel entrance positioning
Thr3PlugVariable (exposed to solvent)Solvent exposure, minimal sodium taurocholate cotransporting polypeptide interaction
Val7PlugVariable (replaced by Thr/Ser/Ala in some genotypes)Size similarity maintained across genotypes
Pro8PlugVariable (replaced by Thr/Ser/Ala in some genotypes)Size similarity maintained across genotypes
Leu11PlugHighly conservedHydrophobic exposure to tunnel lumen, bile salt blockade
Phe13PlugHighly conservedHydrophobic exposure to tunnel lumen, bile salt blockade
Phe14PlugConserved (replaced by Leu only in Gt G, I)Hydrophobic interaction, bile salt competition
Asp20PlugHighly conservedPlug domain termination
Pro21StringConservedString domain initiation
Glu42-Gly48String (C-terminus)Variable conservationBinds to extracellular loop 1 of sodium taurocholate cotransporting polypeptide (RLKN84-87)

Conformational Dynamics During Sodium Taurocholate Cotransporting Polypeptide Blockade

The binding of bulevirtide to sodium taurocholate cotransporting polypeptide induces significant conformational changes in the receptor that are essential for understanding the mechanism of transport inhibition [4] [6]. These structural rearrangements differ substantially from the conformations observed during normal bile acid transport, reflecting the distinct binding modes and functional outcomes associated with peptide versus substrate interactions.

Comparative structural analysis between bulevirtide-bound and substrate-bound sodium taurocholate cotransporting polypeptide reveals selective conformational changes that are concentrated in specific regions of the receptor [4]. While the core domain of the transporter maintains structural integrity and shows virtually identical conformations between the two states, the panel domain undergoes significant repositioning [4] [6]. Specifically, transmembrane helices TM1, TM5, and TM6, which comprise the panel domain, exhibit measurable shifts in their positions when bulevirtide is bound compared to the substrate-bound state [4].

The mechanism underlying these conformational changes relates directly to the steric requirements imposed by the bulevirtide plug domain [4]. Unlike bile salt substrates, which bind in discrete sites within the transport tunnel without causing major structural perturbations, the globular plug domain of bulevirtide physically occupies a significant volume within the tunnel [4] [6]. This occupancy necessitates local rearrangements in the surrounding transmembrane helices to accommodate the peptide structure while maintaining the overall integrity of the receptor fold [4].

Particularly significant are the changes observed in the sodium binding environment of sodium taurocholate cotransporting polypeptide [4] [6]. In the bulevirtide-bound state, the density for sodium ions is absent, and residues that normally coordinate sodium binding, including Glu257 and Gln261, become poorly resolved in the structural analysis [4]. This observation indicates that the presence of bulevirtide disrupts the normal sodium coordination geometry, effectively preventing the formation of the sodium-dependent transport complex that is essential for bile acid uptake [4] [6].

The disruption of sodium binding has profound implications for the transport mechanism [4]. Normal bile acid transport by sodium taurocholate cotransporting polypeptide requires the coordinated binding of two sodium ions and one bile salt molecule, creating an electrochemical gradient-driven transport process [7] [8]. By preventing sodium coordination, bulevirtide effectively uncouples the transport mechanism, rendering the receptor incapable of facilitating bile acid movement across the membrane [4] [6].

The conformational dynamics also extend to the extracellular surface of sodium taurocholate cotransporting polypeptide, where the string domain of bulevirtide creates an extensive network of surface contacts [4] [6]. These interactions involve multiple extracellular loops and transmembrane helix surfaces, creating a complex binding interface that spans approximately 2064 Ų of buried surface area [4]. The large contact area contributes to the exceptionally high binding affinity observed for bulevirtide (IC50 = 140 pM for viral entry inhibition) and explains the slow dissociation kinetics that characterize this interaction [4] [9].

The temporal aspects of conformational dynamics during sodium taurocholate cotransporting polypeptide blockade remain an area of active investigation [4]. While current structural data provide detailed snapshots of the bound state, the kinetics of peptide association and the intermediate conformational states during binding are not fully characterized [4]. Understanding these dynamic processes will be crucial for developing next-generation inhibitors with optimized binding kinetics and improved pharmacological properties [4].

Comparative Analysis with Endogenous Bile Acid Transport

The interaction between bulevirtide and sodium taurocholate cotransporting polypeptide provides a unique opportunity to examine the fundamental differences between therapeutic peptide binding and physiological substrate transport [4] [6]. This comparative analysis reveals distinct mechanisms, binding requirements, and conformational outcomes that highlight the sophisticated evolution of both viral entry strategies and transporter function.

Endogenous bile acid transport by sodium taurocholate cotransporting polypeptide operates through a well-characterized secondary active transport mechanism [7] [8] [10]. The transporter facilitates the uptake of bile salts from the portal circulation into hepatocytes by coupling substrate movement to the electrochemical gradients of sodium ions [8] [10]. This process requires the coordinated binding of two sodium ions and one bile salt molecule, creating a stoichiometric relationship that drives the concentrative uptake of bile acids against their chemical gradient [7].

The kinetic parameters of bile acid transport demonstrate the efficiency and specificity of the physiological process [7] [11]. Taurocholate, a prototypical bile salt, exhibits a Michaelis constant (KM) of approximately 6.44 μM when transported by human sodium taurocholate cotransporting polypeptide [7] [11]. In contrast, glycochenodeoxycholate shows enhanced binding affinity with a KM of 0.57 μM, reflecting the substrate selectivity of the transporter [7] [11]. These kinetic differences arise from specific molecular interactions between bile salt structures and the binding sites within the transport tunnel [7].

The structural basis of bile acid transport involves discrete binding sites within the sodium taurocholate cotransporting polypeptide tunnel that can accommodate up to two bile salt molecules simultaneously [4] [12]. These binding sites are optimized for recognizing the steroid backbone and ionic head groups characteristic of physiological bile salts [12] [7]. The binding process maintains the core domain structure of the transporter while allowing conformational flexibility in the panel domain to facilitate substrate translocation [4] [12].

In stark contrast, bulevirtide binding represents a fundamentally different interaction paradigm [4] [6]. Rather than utilizing discrete binding sites, the peptide occupies the entire transport tunnel through its plug domain while simultaneously engaging the extracellular surface through its string domain [4] [6]. This comprehensive receptor engagement creates a binding mode that is incompatible with normal transport function and results in complete inhibition of bile acid uptake [4].

The sodium dependency requirements clearly distinguish the two mechanisms [4] [8]. Bile acid transport is strictly dependent on sodium coordination, requiring the precise binding of two sodium ions to drive the transport cycle [8] [10]. Experimental evidence demonstrates that removal of sodium from the transport medium completely abolishes bile acid uptake [8]. Conversely, bulevirtide binding occurs independently of sodium concentration and can proceed efficiently in sodium-free conditions [4] [6]. This independence reflects the different binding mechanisms, where bulevirtide relies on protein-protein interactions rather than electrochemical coupling for receptor association [4].

The binding affinities reveal dramatic differences in the strength of receptor interactions [4] [9] [7]. Bulevirtide exhibits an IC50 of 140 pM for viral entry inhibition and 195 nM for bile acid transport inhibition, indicating exceptionally high binding affinity [4] [9]. These values are three to four orders of magnitude lower than the KM values observed for physiological bile salt substrates [7] [11]. The difference in binding strength reflects the evolution of viral entry mechanisms to achieve high-affinity receptor engagement, contrasting with the moderate-affinity interactions required for efficient transport kinetics [4].

Conformational consequences of the two binding modes show distinct patterns [4] [6]. Bile acid binding maintains the overall architecture of sodium taurocholate cotransporting polypeptide while allowing the conformational changes necessary for transport function [12]. The transporter retains its ability to alternate between inward- and outward-facing conformations, facilitating substrate translocation across the membrane [12] [7]. Bulevirtide binding, however, appears to stabilize sodium taurocholate cotransporting polypeptide in a specific conformation that prevents the conformational cycling required for transport [4] [6].

ParameterBulevirtide MechanismEndogenous Bile Acid TransportStructural Basis of Difference
Binding SiteTunnel plug + extracellular surface coverageTunnel binding sites (two molecules)Steric overlap prevents simultaneous binding
Sodium DependencyIndependent (can bind without sodium)Strictly sodium-dependent (2 Na+ : 1 bile salt)Bulevirtide prevents sodium ion coordination
Transport MechanismCompetitive inhibition of transportSecondary active transportPhysical occlusion vs facilitated transport
Binding Affinity (IC50)140 pM (viral entry), 195 nM (bile acid transport)KM values: TCA 6.44 μM, GCDC 0.57 μMDifferent binding modes and affinities
Structural RequirementsMyristoylation essential, globular plug structureConjugated bile salts preferredPeptide vs small molecule interactions
Conformational ChangesPanel domain helices shift (TM1, TM5, TM6)Core domain stability maintainedInduced conformational constraints
Kinetic PropertiesHigh-affinity binding, slow dissociationRapid transport kineticsBinding vs transport optimization
Inhibition PatternComplete transport blockade at saturationSubstrate-specific transport ratesCompetitive exclusion mechanism

The clinical implications of these mechanistic differences are substantial [13] [14] [12]. During bulevirtide therapy, patients experience significant increases in plasma bile acid concentrations, with total bile acids rising nearly five-fold and specific conjugated bile acids such as taurocholic acid increasing by over 100-fold [12]. These changes reflect the complete inhibition of sodium taurocholate cotransporting polypeptide-mediated bile acid uptake, forcing bile acids to accumulate in the systemic circulation [13] [14].

Despite the dramatic inhibition of bile acid transport, the therapeutic window for bulevirtide appears favorable [14] [12]. The concentration required for effective viral entry inhibition (140 pM) is substantially lower than that needed for significant bile acid transport interference (195 nM), providing a therapeutic index that allows antiviral efficacy while minimizing transport-related adverse effects [14] [9]. This separation of activities likely reflects the different binding requirements for viral receptor function versus transport inhibition, suggesting that the two functions involve distinct molecular mechanisms despite utilizing the same receptor [14].

XLogP3

-16.7

Hydrogen Bond Acceptor Count

76

Hydrogen Bond Donor Count

65

Exact Mass

5397.6182589 g/mol

Monoisotopic Mass

5395.6115492 g/mol

Heavy Atom Count

385

Drug Indication

Bulevirtide is indicated for the treatment of chronic Hepatitis D infection in HDV-RNA positive adult patients with compensated liver disease.
Hepcludex is indicated for the treatment of chronic hepatitis delta virus (HDV) infection in plasma (or serum) HDV-RNA positive adult patients with compensated liver disease.
Treatment of chronic hepatitis D infection

Mechanism of Action

The sodium taurocholate co-transporting polypeptide (NTCP) serves to transport bile acids in the sodium salt form to the liver from the portal circulation. It is an important component of enterohepatic circulation. The Hepatitis D virus replicates independently within liver cells but requires the hepatitis B surface antigen in order to propagate. Hepatitis B and D viruses enter hepatocytes through the binding of NTCP (sodium/taurocholate cotransporting polypeptide) to the Hepatitis B virus preS1 surface protein domain. Bulevirtide binds and subsequently inactivates the hepatitis B (HBV) and HDV receptors on hepatocytes. Bulevirtide blocks the NTCP binding site, subsequently blocking the entry of the viruses into cells. This prevents viral entry and replication, reducing symptoms of Hepatitis D infection.

Absorption Distribution and Excretion

Human pharmacokinetic data for bulevirtide is limited in the literature. In rats, bulevirtide administered by subcutaneous injection is rapidly absorbed with a Cmax of 4 to 6 hours. The estimated bioavailability is 85% in humans, and steady-state concentrations are expected to occur within weeks of initiating treatment. The AUC for bulevirtide after a 2mg subcutaneous dose was found to be approximately 46 ng/ml.h with a Tmax of 0.5 hours.
Elimination through target (NTCP) binding is expected to be the main route of elimination for bulevirtide. In healthy volunteers, bulevirtide was not found to be excreted in the urine.
The volume of distribution of bulevirtide is estimated to be lower than total body water. In animals, bulevirtide distributes into the liver, gastrointestinal tract, kidney, and bladder.
The clearance after of bulevirtide after subcutaneous administration (CL/F) in healthy volunteers ranged from 7.98 L/h (±2.02) to 62 L/h (±16.7), depending on the dose administered. The clearance of bulevirtide decreases as the dose increases.

Metabolism Metabolites

To date, metabolism studies have not been conducted on bulevirtide. It is expected to be catabolized by peptidases to smaller peptides and amino acids, with no active metabolites.

Wikipedia

Bulevirtide

Biological Half Life

The half-life of bulevirtide ranges between 4 and 7 hours in healthy adults.

Use Classification

Human drugs -> Orphan -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 06-24-2024

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